Methyl 4-cyanobenzoate: A Technical Guide for Researchers and Developers
Methyl 4-cyanobenzoate: A Technical Guide for Researchers and Developers
CAS Number: 1129-35-7
This technical guide provides an in-depth overview of Methyl 4-cyanobenzoate, a key intermediate in the synthesis of pharmaceuticals, liquid crystals, and functional polymers.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, purification, and analytical methods.
Chemical and Physical Properties
Methyl 4-cyanobenzoate is an off-white solid organic compound.[3] It is recognized for its utility in various organic synthesis processes due to its versatile chemical structure, featuring both a methyl ester and a cyano group.[3][4] It is soluble in organic solvents like chloroform and ethyl acetate but insoluble in water.[1][5]
| Property | Value | Reference |
| CAS Number | 1129-35-7 | [6] |
| Molecular Formula | C₉H₇NO₂ | [6][7] |
| Molecular Weight | 161.16 g/mol | [6][7] |
| Appearance | Off-white crystalline solid | [3] |
| Melting Point | 65-67 °C (lit.) | [1] |
| Boiling Point | 142-144 °C at 12 mmHg (lit.) | [1] |
| Solubility | Insoluble in water; Soluble in chloroform, ethyl acetate | [1][5] |
| InChI Key | KKZMIDYKRKGJHG-UHFFFAOYSA-N | [7] |
| SMILES | COC(=O)c1ccc(cc1)C#N | [7] |
Applications in Research and Development
Methyl 4-cyanobenzoate serves as a fundamental building block in several advanced scientific fields:
-
Pharmaceutical Synthesis: It is a crucial starting material for the development of new drug candidates.[3] Its structure is incorporated into various active pharmaceutical ingredients (APIs). For instance, it is a precursor in the synthesis of dual aromatase-sulfatase inhibitors, which are of interest in oncology.[8]
-
Liquid Crystals: The rigid, linear structure of cyanobenzoate derivatives is essential for creating liquid crystal materials used in display technologies.[4][9]
-
Functional Polymers: The cyano group can be leveraged to enhance properties like thermal stability and dielectric performance when Methyl 4-cyanobenzoate is used as a monomer in polymer synthesis.[4]
-
Agrochemicals: It is also used as a precursor for the synthesis of various pesticides and other agricultural chemicals.[3]
Logical Pathway: Role in Synthesis
Methyl 4-cyanobenzoate is not typically involved in biological signaling pathways itself but is a critical precursor for synthesizing active molecules. The following diagram illustrates its role as a versatile building block.
Experimental Protocols
Synthesis of Methyl 4-cyanobenzoate via Fischer Esterification
This protocol describes the synthesis of Methyl 4-cyanobenzoate from 4-cyanobenzoic acid and methanol using an acid catalyst.[10][11]
Materials:
-
4-cyanobenzoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, separatory funnel, magnetic stirrer, heating mantle
Procedure:
-
To a 100-mL round-bottom flask containing a magnetic stir bar, add 4-cyanobenzoic acid (1 equivalent).
-
Add an excess of methanol (e.g., 20 mL).
-
While stirring, carefully add concentrated sulfuric acid (0.1 equivalents) dropwise as a catalyst.
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[10]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the cooled mixture to a separatory funnel containing 50 mL of water.
-
Rinse the reaction flask with dichloromethane and add it to the separatory funnel.
-
Extract the product into the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification by Recrystallization
The crude Methyl 4-cyanobenzoate can be purified by recrystallization to obtain a high-purity solid.
Materials:
-
Crude Methyl 4-cyanobenzoate
-
Recrystallization solvent (e.g., a mixture of ethanol and water, or methanol)
-
Erlenmeyer flask, hot plate, Buchner funnel, filter paper
Procedure:
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal amount of hot recrystallization solvent to just dissolve the solid.[12]
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered through a fluted filter paper.[12]
-
Allow the hot, clear solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.[13]
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.[13]
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[12]
-
Dry the crystals under vacuum or in a desiccator to obtain pure Methyl 4-cyanobenzoate.
Synthesis and Purification Workflow
The following diagram outlines the general workflow for the synthesis and purification of Methyl 4-cyanobenzoate.
Analytical Quality Control
The purity of Methyl 4-cyanobenzoate is typically assessed using standard analytical techniques.
High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC is widely used for purity assessment of non-volatile compounds. It separates the main component from impurities based on their differential partitioning between a stationary and a mobile phase.
-
Typical Conditions: A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water. Detection is often performed using a UV detector at a wavelength where the analyte absorbs strongly.
Spectroscopic Analysis:
-
¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is used to confirm the chemical structure of the compound.
-
IR Spectroscopy: Infrared spectroscopy can confirm the presence of key functional groups, such as the nitrile (C≡N) and ester (C=O) stretches.
-
Mass Spectrometry: This technique confirms the molecular weight of the compound.
Safety and Handling
Methyl 4-cyanobenzoate is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[6] It may also cause respiratory irritation.
Precautionary Statements:
-
Prevention: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust. Use only in a well-ventilated area.
-
Response:
-
If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.
-
If on Skin: Wash with plenty of soap and water.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
References
- 1. Methyl 4-cyanobenzoate | 1129-35-7 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. lookchem.com [lookchem.com]
- 4. nbinno.com [nbinno.com]
- 5. chembk.com [chembk.com]
- 6. Methyl 4-cyanobenzoate | C9H7NO2 | CID 70791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dakenchem.com [dakenchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. lakeland.edu [lakeland.edu]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. researchgate.net [researchgate.net]
